Welcome to the BenchChem Online Store!
molecular formula C13H18BN3O2 B596588 1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,2,3]triazole CAS No. 1362243-56-8

1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,2,3]triazole

Cat. No. B596588
M. Wt: 259.116
InChI Key: QLCHUVQJHLKHJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08987250B2

Procedure details

Prepared in a manner similar to 1-methyl-3-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole, but using 6-bromo-1-methyl-1H-benzo[d][1,2,3]triazole instead of 5-bromo-1-methyl-3-phenyl-1H-indazole. 1H NMR (400 MHz, CDCl3) δ 8.04 (dd, J=6.8, 1.6 Hz, 2H), 7.79 (d, J=8.6 Hz, 1H), 4.33 (s, 3H), 1.39 (s, 12H).
Name
1-methyl-3-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[N:2]1[C:10]2[C:5](=[CH:6][C:7]([B:11]3[O:15][C:14]([CH3:17])([CH3:16])[C:13]([CH3:19])([CH3:18])[O:12]3)=[CH:8][CH:9]=2)C(C2C=CC=CC=2)=[N:3]1.BrC1C=CC2N=N[N:32](C)[C:31]=2C=1>>[CH3:31][N:32]1[C:5]2[CH:6]=[C:7]([B:11]3[O:15][C:14]([CH3:17])([CH3:16])[C:13]([CH3:18])([CH3:19])[O:12]3)[CH:8]=[CH:9][C:10]=2[N:2]=[N:3]1

Inputs

Step One
Name
1-methyl-3-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1N=C(C2=CC(=CC=C12)B1OC(C(O1)(C)C)(C)C)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=CC2=C(N(N=N2)C)C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.